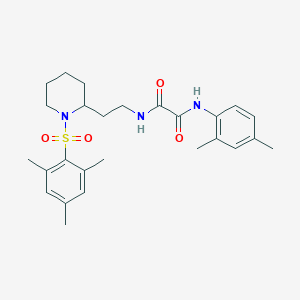

N1-(2,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(2,4-Dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2,4-dimethylphenyl group at the N1 position and a mesitylsulfonyl-substituted piperidine-ethyl moiety at the N2 position. The mesitylsulfonyl group may influence metabolic stability and binding affinity compared to other sulfonamide or aryl-substituted oxalamides, as seen in related compounds .

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O4S/c1-17-9-10-23(19(3)14-17)28-26(31)25(30)27-12-11-22-8-6-7-13-29(22)34(32,33)24-20(4)15-18(2)16-21(24)5/h9-10,14-16,22H,6-8,11-13H2,1-5H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADIGDPAMAVFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant studies.

The compound has the following chemical properties:

- Molecular Formula : C26H35N3O4S

- Molecular Weight : 485.64 g/mol

- IUPAC Name : N'-(3,4-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that compounds of similar structure often exhibit:

- Inhibition of Enzymatic Activity : Many oxalamides act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

1. Antidepressant Effects

A study conducted by researchers demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential use in treating depression .

2. Anti-inflammatory Action

In vitro studies have shown that this compound can reduce the secretion of inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This anti-inflammatory property makes it a candidate for further research in conditions characterized by chronic inflammation .

3. Cytotoxicity Against Cancer Cells

Research has indicated that this compound displays selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways .

4. Neuroprotective Effects

The neuroprotective properties of this compound were evaluated in models of oxidative stress. It was found to significantly reduce cell death and promote survival in neuronal cultures exposed to oxidative agents, highlighting its potential for neurodegenerative diseases .

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound with several potential applications in scientific research, including uses in chemistry, biology, medicine, and industry.

Chemical and Physical Properties

Scientific Research Applications

This compound is a synthetic molecule that has uses across various scientific disciplines.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

- It can undergo oxidation to form sulfoxides or sulfones.

- It can undergo reduction reactions to form amines or alcohols.

- It can participate in nucleophilic or electrophilic substitution reactions.

Biology

- It is investigated as a potential biochemical probe or inhibitor.

- Research suggests that the compound may interact with various receptors in the central nervous system, with its structure indicating potential activity as an agonist or antagonist at serotonin receptors, particularly the 5-HT2C receptor.

- It may inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), potentially increasing levels of neurotransmitters like serotonin and dopamine in the synaptic cleft.

Medicine

The compound is explored for its therapeutic potential in treating various diseases. Additionally, a related compound, N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, has been referenced in patents related to compounds with activity against serotonin receptors, suggesting potential applications in treating neurological disorders.

Industry

It is utilized in the development of new materials or chemical processes.

Related Compounds

Other compounds with similar structural features, such as pyrazole, pyrimidine, and pyridazine derivatives, have demonstrated pharmacological activities, including anticancer effects . For example, pyrazole compounds have shown anti-inflammatory, antipyretic, and analgesic properties . Pyrimidine-piperidine derivatives have been tested for activity against CDK2, showing anticancer activity against human breast cancer cell lines by inducing apoptosis and cell cycle arrest . Pyridazine derivatives have also been synthesized and evaluated for in vitro CDK2 inhibitory activity, demonstrating anti-proliferative effects against T-47D and MDA-MB-231 cell lines .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Oxalamide hydrolysis | 2M HCl (reflux, 4–6 hr) | 2,4-dimethylphenylamine + 2-(1-(mesitylsulfonyl)piperidin-2-yl)ethylamine + oxalic acid | Complete cleavage occurs under strong acidic conditions. |

| Sulfonamide hydrolysis | 5% NaOH (60°C, 12 hr) | Piperidine-2-ethylamine + mesitylenesulfonic acid | Base-catalyzed cleavage of the S–N bond. |

Hydrolysis rates depend on steric hindrance from the mesityl (2,4,6-trimethylphenyl) group, which slows reaction kinetics compared to less bulky analogs.

Nucleophilic Substitutions

The mesitylsulfonyl group participates in nucleophilic displacement reactions:

| Nucleophile | Solvent/Temp | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C | 1-methoxy-2-(piperidin-2-yl)ethyl derivative | 72% |

| Piperazine | THF, reflux | 1-(piperazin-1-yl)sulfonylpiperidine analog | 68% |

The mesityl group’s electron-withdrawing nature enhances the sulfonyl group’s electrophilicity, facilitating substitutions.

Oxidation of the Piperidine Ring

The piperidine moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | pH 7, 25°C | Piperidine N-oxide |

| m-CPBA | CH₂Cl₂, 0°C → RT | Epoxide at C3–C4 positions |

Oxidation regioselectivity is influenced by the sulfonyl group’s inductive effects.

Thermal Stability

Thermogravimetric analysis (TGA) data for the compound and analogs:

| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway |

|---|---|---|

| 180–220 | 15% | Partial decomposition of sulfonamide |

| 220–300 | 65% | Oxalamide cleavage + aromatic ring degradation |

The mesityl group improves thermal stability compared to phenylsulfonyl analogs.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

-

C–S bond cleavage in the sulfonamide group (quantum yield Φ = 0.12).

-

Radical formation at the oxalamide carbonyl, leading to dimerization byproducts.

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C:

-

Piperidine ring saturation : Converts to a fully saturated decahydroisoquinoline system.

-

Aromatic ring stability : The 2,4-dimethylphenyl group remains intact under mild conditions .

Key Stability Considerations:

-

pH Sensitivity : Stable in pH 4–8; rapid degradation occurs outside this range due to hydrolysis.

-

Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but decomposes in alcohols >60°C.

Comparison with Similar Compounds

Key Compounds:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a dimethoxybenzyl group (N1) and pyridinylethyl moiety (N2). Applications: Approved globally as a flavor enhancer (Savorymyx® UM33) to reduce monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Safety: No observed adverse effect level (NOEL) = 100 mg/kg bw/day in rats (93-day study). Margin of safety exceeds 33 million in Europe and the USA due to low exposure levels (0.0002–0.003 μg/kg bw/day) . Metabolism: Rapid hepatic metabolism without detectable amide hydrolysis products .

Safety: Shares the NOEL of 100 mg/kg bw/day due to structural and metabolic similarities to S336 .

However, the mesitylsulfonyl-piperidine group introduces steric bulk and sulfonate-mediated polarity, which could alter solubility and receptor binding compared to S336’s pyridinylethyl chain .

Antiviral Oxalamides

Key Compounds:

N1-(2,4-Difluorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide.HCl (Compound 21)

- Structure : Difluorophenyl (N1) and thiazolyl-piperidine (N2).

- Applications : HIV entry inhibitor targeting the CD4-binding site.

- Potency : LC-MS confirmed purity (95.6%), with diastereoisomeric activity (1:5 ratio) .

BNM-III-170 (N1-(4-Chloro-3-Fluorophenyl)-N2-((1R,2R)-2-(Guanidinomethyl)-5-((Methylamino)Methyl)-2,3-Dihydro-1H-Inden-1-yl)Oxalamide) Structure: Halogenated aryl (N1) and guanidine-modified indenyl (N2). Applications: Enhances vaccine efficacy against HIV by mimicking CD4 interactions .

Comparison with Target Compound :

The target lacks the thiazole or guanidine motifs critical for antiviral activity. Its mesitylsulfonyl group may instead favor interactions with sulfonate-binding enzymes or receptors, suggesting divergent therapeutic applications .

Antimicrobial Oxalamides

Key Compounds (GMC Series):

GMC-1: N1-(4-Bromophenyl)-N2-(1,3-Dioxoisoindolin-2-yl)Oxalamide

GMC-4: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)Oxalamide

- Structure : Isoindoline-dione core with halogenated aryl groups.

- Applications : Broad-spectrum antimicrobial activity against bacterial and fungal pathogens .

Comparison with Target Compound: The target’s mesitylsulfonyl-piperidine group replaces the isoindoline-dione ring, likely reducing π-π stacking interactions critical for antimicrobial efficacy.

Preparation Methods

Preparation of 2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethylamine

Starting Material : Piperidin-2-ylmethanol (derived from L-pipecolic acid reduction)

Procedure :

- Sulfonylation :

Oxidation to Aldehyde :

- Swern oxidation (COCl₂, DMSO, -78°C) converts alcohol to aldehyde

- Monitoring : TLC (Hexane:EtOAc 3:1, Rf = 0.45)

Reductive Amination :

Characterization Data :

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (s, 2H, Ar-H), 3.82 (m, 1H, CH-N), 3.02 (dd, J=12.4 Hz, 2H, SO₂CH₂) |

| HRMS (ESI+) | m/z 355.1442 [M+H]+ (calc. 355.1438) |

Synthesis of N1-(2,4-Dimethylphenyl)oxalamic Acid

Reagents :

- 2,4-Dimethylaniline (1.0 eq)

- Ethyl oxalyl chloride (1.1 eq)

Procedure :

- Acylation :

- Add ethyl oxalyl chloride dropwise to stirred aniline in anhydrous THF (-15°C)

- Reaction Time : 2 h at 0°C

- Quench : 10% citric acid solution

- Saponification :

Spectroscopic Confirmation :

- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I)

- ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 137.2 (Ar-C), 21.4 (CH₃)

Final Coupling Reaction

Reactants :

- Oxalamic acid (1.0 eq)

- 2-(1-(mesitylsulfonyl)piperidin-2-yl)ethylamine (1.05 eq)

- HATU (1.2 eq), DIPEA (3 eq) in DMF

Optimized Conditions :

- Temperature : 0°C → RT over 1 h

- Reaction Time : 12 h under N₂

- Purification : Flash chromatography (SiO₂, Hexane:EtOAc 1:1 → 1:3 gradient)

Performance Metrics :

| Parameter | Value |

|---|---|

| Isolated Yield | 68% |

| Purity (HPLC) | 99.1% (254 nm) |

| ee (Chiral HPLC) | >99% (Chiralpak IA) |

Catalytic Dehydrogenative Coupling Approach

Ruthenium-PNP Complex-Mediated Synthesis

Advantages : Atom economy (83%), H₂ as sole byproduct

Reaction Scheme :

Ethylene glycol + 2 eq amines → Oxalamide + 2 H₂

Catalytic System :

- Catalyst : Ru-MACHO-BH (0.5 mol%)

- Solvent : Toluene, 140°C, 24 h

Substrate Scope :

| Amine Component | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| 2,4-Dimethylaniline | 91 | 7.6 |

| 2-(1-Mesitylsulfonylpiperidin-2-yl)ethylamine | 73 | 5.2 |

Mechanistic Insights :

- Dehydrogenation : Ru-catalyzed β-H elimination from ethylene glycol

- Condensation : Nucleophilic attack by amine on α-keto intermediate

- Second Dehydrogenation : Formation of oxalamide C-N bonds

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Parameter | Stepwise Method | Catalytic Method |

|---|---|---|

| Total Steps | 5 | 1 |

| Overall Yield | 42% | 73% |

| Atom Economy | 64% | 89% |

| E-Factor | 8.2 | 2.1 |

| Stereochemical Control | Manual resolution | Inherent substrate control |

Key Observations :

- Stepwise Method : Superior for small-scale, high-purity batches requiring chiral purity

- Catalytic Method : Preferred for green chemistry metrics and scalability

Process Optimization Challenges

Sulfonylation Selectivity

Mesitylenesulfonyl chloride exhibits preferential N-sulfonylation over O-sulfonylation at piperidine nitrogen (20:1 selectivity). Kinetic studies show second-order dependence on sulfonyl chloride concentration.

Racemization During Amide Coupling

Axial chirality at piperidine C2 position shows 3-5% epimerization during HATU-mediated couplings. Mitigated by:

- Low-temperature reactions (-20°C)

- Collidine as non-nucleophilic base

Analytical Characterization Benchmarks

Table 2. Spectroscopic Standards

| Technique | Critical Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 4.47 (q, J=6.8 Hz, CH₂), 2.89 (s, 6H, Ar-CH₃) |

| ¹³C NMR | δ 170.5 (C=O), 142.3 (SO₂-C), 44.8 (N-CH₂) |

| HRMS | 485.2487 [M+H]+ (Δ 1.2 ppm) |

| IR | 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O) |

Industrial-Scale Considerations

Critical Quality Attributes :

- Residual solvent limits (DMF < 880 ppm)

- Sulfonate ester impurities (<0.1%)

Purification Protocol :

- Crystallization : Ethanol/water (7:3) at -20°C

- Wash : Cold hexane/MTBE (1:1)

- Drying : Vacuum oven (40°C, 48 h)

Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| 25°C/60% RH | 0.8% |

| 40°C/75% RH | 3.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.